molecular formula C17H19N5O3S B2719704 ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852143-09-0

ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2719704
CAS No.: 852143-09-0
M. Wt: 373.43
InChI Key: VKCNVCGJCCVEEV-UHFFFAOYSA-N
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Description

The compound appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings (indole and triazole) and functional groups (thioacetamido and acetate). These groups would likely contribute to the overall polarity, reactivity, and potential biological activity of the compound .


Physical and Chemical Properties Analysis

Based on the structure of the compound, we can predict that it would likely be a solid at room temperature, with a relatively high molecular weight . The presence of multiple polar groups suggests that it would likely be soluble in polar solvents .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed novel synthetic routes and methodologies for the preparation of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds through multi-component reactions. These processes feature good yields and demonstrate the versatility of such compounds in organic synthesis (Nassiri & Milani, 2020). Additionally, studies on the synthesis of free-NH indole 2-acetamides and derivatives highlight the potential for further functionalization of these molecules, broadening their applicability in chemical synthesis (Cacchi, Fabrizi, & Filisti, 2009).

Medicinal Chemistry

Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate and related compounds have been explored for their potential in drug discovery. For instance, novel dipeptide derivatives attached to triazole-pyridine moieties have been synthesized, showing antimicrobial activity and potential as imaging agents for brain SPECT, indicating their utility in both therapeutic and diagnostic applications (Abdel-Ghany et al., 2013). Furthermore, the binding interactions of ethyl 2-(2-acetamidothiazol-4-yl) acetate with DNA have been studied, suggesting a role in the design of antitumor agents (Iqbal et al., 2019).

Future Directions

The potential applications of this compound would likely depend on its specific biological activity. Given the known activities of many indole derivatives, it could potentially be of interest in the development of new pharmaceuticals or other biologically active compounds .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-3-25-15(24)9-19-14(23)10-26-17-21-20-16(22(17)2)12-8-18-13-7-5-4-6-11(12)13/h4-8,18H,3,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCNVCGJCCVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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